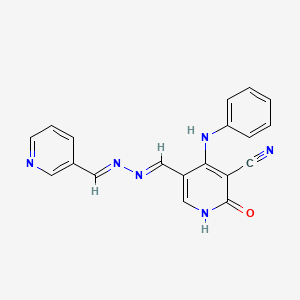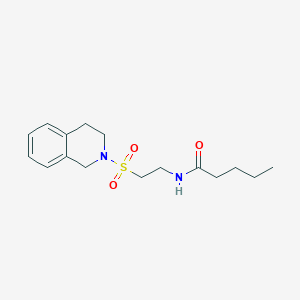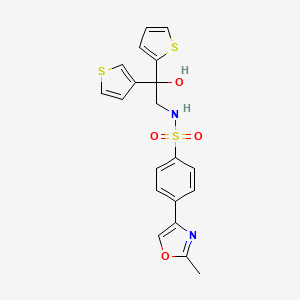
2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile is a multifaceted organic compound with significant relevance in medicinal chemistry and industrial applications. As a derivative of dihydropyridine, it displays a wide range of chemical behaviors and interactions, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include various substituted pyridines and hydrazones which undergo condensation reactions in the presence of suitable catalysts like Lewis acids.
Industrial Production Methods
For industrial scale production, the synthesis may involve optimizing the reaction conditions to enhance yield and purity. This often includes controlling the temperature, pH, and concentration of reactants and employing continuous flow techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo numerous reactions, including:
Oxidation: : Introducing oxygen to form oxo derivatives.
Reduction: : Adding hydrogen to reduce specific functional groups.
Substitution: : Replacing one functional group with another under controlled conditions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium, platinum complexes for substitution reactions.
Major Products
Major products can range from simple derivatives formed through substitution to complex ring systems achieved through multiple reaction steps, showing the compound's versatility.
Scientific Research Applications
2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile finds application in several scientific domains:
Chemistry: : As an intermediate in organic synthesis and studying reaction mechanisms.
Biology: : Investigating biochemical pathways and as a ligand in enzyme studies.
Medicine: : Evaluated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. Pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its unique structural features and reactivity:
Similar Compounds: : Dihydropyridine-3-carbonitriles, Pyridinemethylene hydrazones.
Uniqueness: : Its ability to undergo diverse chemical transformations and its potential in various applications highlight its versatility.
Properties
IUPAC Name |
4-anilino-2-oxo-5-[(E)-[(E)-pyridin-3-ylmethylidenehydrazinylidene]methyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c20-9-17-18(25-16-6-2-1-3-7-16)15(12-22-19(17)26)13-24-23-11-14-5-4-8-21-10-14/h1-8,10-13H,(H2,22,25,26)/b23-11+,24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQHCWVMNIZOL-YNPCZLEUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C=NN=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2/C=N/N=C/C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967028.png)
![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)




![ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B2967039.png)
![1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-BROMOPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2967045.png)
